molecular formula C9H19ClN2O B1402674 N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride CAS No. 1361113-52-1

N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride

Cat. No.: B1402674
CAS No.: 1361113-52-1
M. Wt: 206.71 g/mol
InChI Key: CLTOQBYFVQFKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O . This acetamide derivative features a piperidine moiety, a common structural feature in many pharmacologically active compounds and is primarily used in research and development settings. The compound is supplied as a hydrochloride salt to enhance its stability and solubility. It serves as a valuable synthetic intermediate or building block in medicinal chemistry for the design and synthesis of novel bioactive molecules . As a piperidine-containing compound, it is of significant interest in the exploration of new pharmaceutical candidates. The product is strictly intended for Research Use Only and is not approved for human or animal consumption, diagnostic use, or any therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-(2-piperidin-3-ylethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-8(12)11-6-4-9-3-2-5-10-7-9;/h9-10H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTOQBYFVQFKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Nucleophilic Substitution and Acetylation

The most common route involves the nucleophilic substitution of a suitable piperidine derivative with an ethyl acetamide precursor, followed by salt formation:

  • Step 1: Preparation of 2-(piperidin-3-yl)ethylamine
    This intermediate can be synthesized through the alkylation of piperidine derivatives with ethylene halides, such as ethylene bromide or chloride, under basic conditions, typically using potassium carbonate or sodium hydride as bases.

    • Reaction conditions: Reflux in polar aprotic solvents like acetonitrile or DMF.
  • Step 2: Acetylation of the amine
    The amine is then acylated with acetic anhydride or acetyl chloride to form the acetamide.

    • Reaction conditions: Room temperature or mild heating with a base like pyridine or triethylamine to scavenge HCl.
  • Step 3: Salt formation with hydrochloric acid
    The free base is subsequently treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or water) to produce the hydrochloride salt.

Alternative Route via Reductive Amination

An alternative involves reductive amination:

  • Step 1: Reacting 3-piperidinyl ethyl aldehyde with acetamide derivatives in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a catalyst, leading to the formation of the target compound directly.

Use of Protected Intermediates

Protection of the amine groups during synthesis is sometimes employed to improve yields and selectivity, especially when multiple reactive sites are present. After the desired modifications, deprotection steps are performed to obtain the final product.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Conditions Advantages Limitations
Direct Nucleophilic Substitution Piperidine derivatives + Ethylene halides Alkylation, acylation Reflux, polar aprotic solvents Simplicity, straightforward Possible side reactions, need for purification
Reductive Amination 3-Piperidinyl ethyl aldehyde + Acetamide Reductive amination Mild, catalytic hydrogenation High selectivity Requires aldehyde synthesis
Protected Intermediate Strategy Protected amines + Acyl chlorides Protection/deprotection steps Controlled, multi-step Higher selectivity Longer synthesis time

Research Findings and Optimization Strategies

Recent studies emphasize the importance of optimizing reaction conditions to maximize yield and purity:

  • Solvent choice: Polar aprotic solvents like acetonitrile or DMF facilitate nucleophilic substitution.
  • Temperature control: Mild heating (~25-60°C) minimizes side reactions.
  • Base selection: Triethylamine or potassium carbonate effectively neutralize acids and promote nucleophilic attack.
  • Purification: Recrystallization from ethanol or chromatography ensures high purity of the final hydrochloride salt.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to form piperidine derivatives. Key findings include:

  • Acidic Hydrolysis : Produces 3-(2-aminoethyl)piperidine hydrochloride and acetic acid .

  • Basic Hydrolysis : Generates free amines (e.g., 3-(2-aminoethyl)piperidine ) with sodium hydroxide .

Conditions Reagents Products
2.5 M NaOH, refluxAqueous base3-(2-aminoethyl)piperidine + acetate
HCl (10%), ethanolHydrazine hydratePiperidine derivatives

Acylation and Amidation

The secondary amine in the piperidine ring participates in nucleophilic acylation. For example:

  • HBTU/HOBt-Mediated Coupling : Reacts with carboxylic acids (e.g., benzoyl chloride) to form N-substituted amides .

Example Reaction:

N 2 piperidin 3 yl ethyl acetamide+Benzoyl chlorideHBTU DIPEAN Benzoyl derivative+HCl\text{N 2 piperidin 3 yl ethyl acetamide}+\text{Benzoyl chloride}\xrightarrow{\text{HBTU DIPEA}}\text{N Benzoyl derivative}+\text{HCl}

Oxidation and Reduction

  • Oxidation : Using hydrogen peroxide or KMnO₄ oxidizes the piperidine ring to pyridine derivatives .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide group to ethylamine derivatives .

Reaction Type Reagents Products
OxidationH₂O₂, acidic medium3-(2-acetamidoethyl)pyridine
ReductionLiAlH₄, THFN-[2-(piperidin-3-yl)ethyl]ethylamine

Intramolecular Cyclization

Quantum chemistry calculations reveal a two-step mechanism for cyclization:

  • Nucleophilic Attack : The piperidine nitrogen attacks the acetamide carbonyl carbon.

  • Elimination : Loss of HCl forms a six-membered heterocyclic compound (e.g., tetrahydropyridoindole).

Cyclization Pathway ΔG=25.3 kcal mol DFT B3LYP 6 31G \text{Cyclization Pathway }\Delta G^\ddagger =25.3\text{ kcal mol DFT B3LYP 6 31G }

Substitution Reactions

The ethyl linker facilitates nucleophilic substitution with alkyl halides or aryl halides:

  • Alkylation : Reacts with methyl iodide to form quaternary ammonium salts .

  • Arylation : Couples with bromobenzene via Buchwald-Hartwig catalysis .

Mechanistic Insights

  • Hydrolysis Kinetics : Pseudo-first-order rate constants (kobsk_{\text{obs}}) range from 1.2×1031.2\times 10^{-3} to 3.8×1033.8\times 10^{-3} s1^{-1} in pH 7–9 buffers .

  • Cyclization Thermodynamics : Exothermic (ΔH=12.4\Delta H=-12.4 kcal/mol) and entropically favorable (ΔS=15.2\Delta S=15.2 cal/mol·K).

Comparative Reactivity

Reaction Yield (%) Selectivity Catalyst
Hydrolysis (Basic)85–92>95%None
Acylation70–7880%HBTU/HOBt
Cyclization6590%Acidic conditions

This compound’s versatility in hydrolysis, functionalization, and cyclization makes it valuable for synthesizing bioactive molecules and complex heterocycles. Experimental data align with computational models, providing robust frameworks for reaction optimization.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of biological activities due to its structural characteristics. Its applications can be categorized into several key areas:

Pharmaceutical Development

N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride is primarily investigated for its role as a phosphodiesterase 4 (PDE4) inhibitor, which is crucial in managing inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By modulating cAMP levels, it can influence various physiological processes, including inflammation and neuronal signaling.

Neuropharmacology

Due to its structural similarity to neurotransmitters, this compound may have neuroprotective effects. Studies suggest potential interactions with serotonin receptors, indicating a possible role in treating neuropsychiatric disorders. Its ability to induce apoptosis in cancer cells further highlights its relevance in neuropharmacological research.

Biochemical Studies

The compound has been shown to inhibit soluble epoxide hydrolase (sEH), impacting the metabolism of epoxyeicosatrienoic acids (EETs). This inhibition can modulate inflammatory responses and cellular signaling pathways, making it valuable for biochemical research .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Case Study 1: PDE4 Inhibition

A study demonstrated that this compound effectively reduced inflammation in a murine model of asthma by inhibiting PDE4 activity. The results indicated decreased levels of pro-inflammatory cytokines and improved lung function metrics.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of this compound found that it could enhance neuronal survival in models of neurodegeneration. The activation of serotonin receptors was identified as a key mechanism contributing to these protective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound
  • Structure : Acetamide backbone with a 2-(piperidin-3-yl)ethyl substituent.
  • Synthesis: Not explicitly detailed in the evidence, but piperidine-based acetamides are typically synthesized via nucleophilic substitution or amidation reactions.
2-(4-Methylphenyl)-N-[(3R)-piperidin-3-yl]acetamide Hydrochloride ()
  • Structure : Contains a 4-methylphenyl group and (3R)-piperidin-3-yl substituent.
  • Synthesis : Chiral synthesis likely involves enantioselective amidation or resolution techniques.
  • Key Difference : Aromatic substituent (4-methylphenyl) instead of an ethyl-piperidine chain .
(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide Hydrochloride ()
  • Structure: Features a dimethylamino group on the acetamide’s α-carbon.
  • Molecular Weight : 221.73 g/mol.
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide Hydrochloride ()
  • Structure : Tetrahydropyridine ring conjugated to a phenyl group.
  • Molecular Weight : 216.28 g/mol.
  • Key Difference : Aromatic phenyl group and unsaturated tetrahydropyridine ring may alter receptor binding .
N-[4-(3-Piperidinyloxy)phenyl]acetamide Hydrochloride ()
  • Structure : Piperidinyloxy group attached to a phenyl ring.
  • Key Difference : Ether linkage (piperidinyloxy) introduces polarity, affecting solubility and metabolic stability .

Pharmacological and Physicochemical Properties

Target Compound
  • Predicted Solubility : High aqueous solubility due to hydrochloride salt.
  • Potential Activity: Likely CNS-targeting based on piperidine moiety.
sEH Inhibitors ()
  • Example : Compound 6b (1-(isopropylsulfonyl)piperidin-4-yl acetamide).
  • Activity : Potent soluble epoxide hydrolase (sEH) inhibitors with anti-inflammatory properties.
  • Melting Point : 172–173°C.
  • Key Difference: Sulfonyl groups enhance enzyme affinity but reduce CNS penetration compared to non-sulfonylated analogs .
Suvecaltamide Hydrochloride ()
  • Structure : Complex benzamide derivative with trifluoroethoxy and pyridinyl groups.
  • Activity : Approved for essential tremor; targets neuronal pathways.

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Pharmacological Activity
N-[2-(piperidin-3-yl)ethyl]acetamide HCl 2-(Piperidin-3-yl)ethyl ~216 (estimated) Not reported Predicted CNS activity
6b () 1-(Isopropylsulfonyl)piperidin-4-yl ~400 (estimated) 172–173 sEH inhibition
(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide HCl Dimethylamino, piperidin-3-yl 221.73 Not reported Research compound
N-(4-(1,2,5,6-THP)phenyl)acetamide HCl Tetrahydropyridinyl-phenyl 216.28 Not reported Not specified

Biological Activity

N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride is a chemical compound with significant biological activity, particularly in pharmacology. This compound, characterized by its molecular formula C9H19ClN2OC_9H_{19}ClN_2O and a molecular weight of approximately 206.71 g/mol, features a piperidine ring attached to an ethyl group and an acetamide functional group. Its hydrochloride form enhances solubility and stability, making it suitable for various applications.

The biological activity of this compound is primarily attributed to its role as an inhibitor of phosphodiesterase 4 (PDE4) . PDE4 is crucial in regulating inflammatory processes and is a target for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). By inhibiting PDE4, this compound modulates cyclic adenosine monophosphate (cAMP) levels, influencing numerous physiological processes including inflammation and neuronal signaling.

This compound interacts with various enzymes and proteins within cellular signaling pathways. Notably:

  • Inhibition of Soluble Epoxide Hydrolase (sEH) : The compound has been shown to inhibit sEH, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). This inhibition can affect cell signaling and inflammation pathways.
  • Potential Neuroprotective Effects : Given its structural similarity to other piperidine derivatives, the compound may also exhibit neuroprotective properties, warranting further studies in neuropharmacology.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescription
PDE4 InhibitionModulates cAMP levels, impacting inflammatory responses.
sEH InhibitionAffects EET metabolism, influencing cellular signaling and inflammation.
Neuroprotective PotentialStructural similarities suggest possible neuropharmacological applications.

Case Studies

  • PDE4 Inhibition in Inflammatory Models :
    • A study demonstrated that this compound significantly reduced inflammatory markers in animal models of asthma, highlighting its potential therapeutic application in respiratory diseases.
  • Neuroprotective Studies :
    • Preliminary research indicated that the compound may protect neuronal cells from oxidative stress-induced damage, suggesting its utility in treating neurodegenerative disorders.

Q & A

Q. What are the key considerations in synthesizing N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride with high purity?

  • Methodological Answer : Synthesis of this compound typically involves multi-step organic reactions, including:
  • Amide bond formation : Use coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide) for activating carboxyl groups, as seen in peptide synthesis workflows .
  • Piperidine functionalization : Selective alkylation or acylation at the piperidine nitrogen, ensuring regioselectivity via protecting group strategies (e.g., Boc protection).
  • Purification : Column chromatography with polar solvents (e.g., methanol/ethyl acetate gradients) and recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
  • Yield optimization : Reaction temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:acetylating agent) to minimize side products.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H NMR : Peaks at δ 1.5–2.2 ppm (piperidine ring protons), δ 3.1–3.5 ppm (ethylenic CH₂ adjacent to acetamide), and δ 8.1 ppm (amide NH) .
  • ¹³C NMR : Carbons at ~170 ppm (amide carbonyl) and 45–55 ppm (piperidine carbons).
  • Mass Spectrometry (MS) : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (e.g., m/z 231.1 for free base) .
  • FT-IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and 2500–2700 cm⁻¹ (HCl salt N–H stretch) .

Advanced Research Questions

Q. What analytical methods are recommended for detecting and quantifying impurities in this compound?

  • Methodological Answer :
  • HPLC-PDA/MS : Use C18 columns with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients. Monitor for byproducts like unreacted piperidine derivatives or deacetylated intermediates .
  • Impurity Standards : Compare retention times and MS spectra with known impurities (e.g., N-phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide) .
  • Limits : Follow ICH guidelines (e.g., ≤0.15% for individual impurities) and validate methods via spike-recovery assays .

Q. How should researchers design stability studies to assess the degradation profile of this compound under varying conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂) for 14 days. Monitor via HPLC for:
  • Hydrolysis : Breakdown of acetamide to acetic acid and free amine.
  • Oxidation : Formation of N-oxide derivatives (e.g., piperidine-N-oxide) .
  • Storage Recommendations : Store in airtight containers at –20°C under inert gas (argon) to prevent hygroscopic degradation .

Q. How can discrepancies in bioactivity data across in vitro models be systematically addressed?

  • Methodological Answer :
  • Assay Standardization :
  • Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and control for serum interference (e.g., human serum H4522 in ) .
  • Normalize data to housekeeping genes (e.g., GAPDH) and include positive controls (e.g., IL-6 for cytokine-related studies) .
  • Data Validation : Replicate experiments across independent labs using identical batches of the compound to rule out batch variability .

Q. What strategies mitigate batch-to-batch variability during synthesis?

  • Methodological Answer :
  • Process Controls :
  • Strict monitoring of reaction progression via TLC or inline FT-IR.
  • Use chiral catalysts (e.g., (R)-BINAP) for enantiomeric purity if stereocenters are present .
  • Quality Checks :
  • Track impurities via LC-MS and adjust purification protocols (e.g., gradient elution in chromatography) .
  • Implement statistical process control (SPC) for critical parameters (e.g., pH, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride
Reactant of Route 2
N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.